

neratinib maleate HER2 EGFR HER4 inhibition mechanism

Author: Smolecule Technical Support Team, Date: February 2026

Compound Focus: Neratinib Maleate

CAS No.: 915942-22-2

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Quantitative Inhibition Data

The potency of neratinib against its primary targets can be quantified by its half-maximal inhibitory concentration (IC50). The following table presents key biochemical and pharmacokinetic parameters.

| Parameter | Value | Notes / Reference |
|-----------------------|--------------|---|
| IC50 for EGFR | 92 nM | [1] |
| IC50 for HER2 | 59 nM | [1] |
| IC50 for HER4 | ~2.4 nM | Data from a comparative review of kinase inhibitors [2] |
| Elimination Half-life | 7 - 17 hours | Half-life is dose-dependent [3] [4] |

Structural & Functional Characteristics

Neratinib's function is defined by its specific structural and biochemical properties.

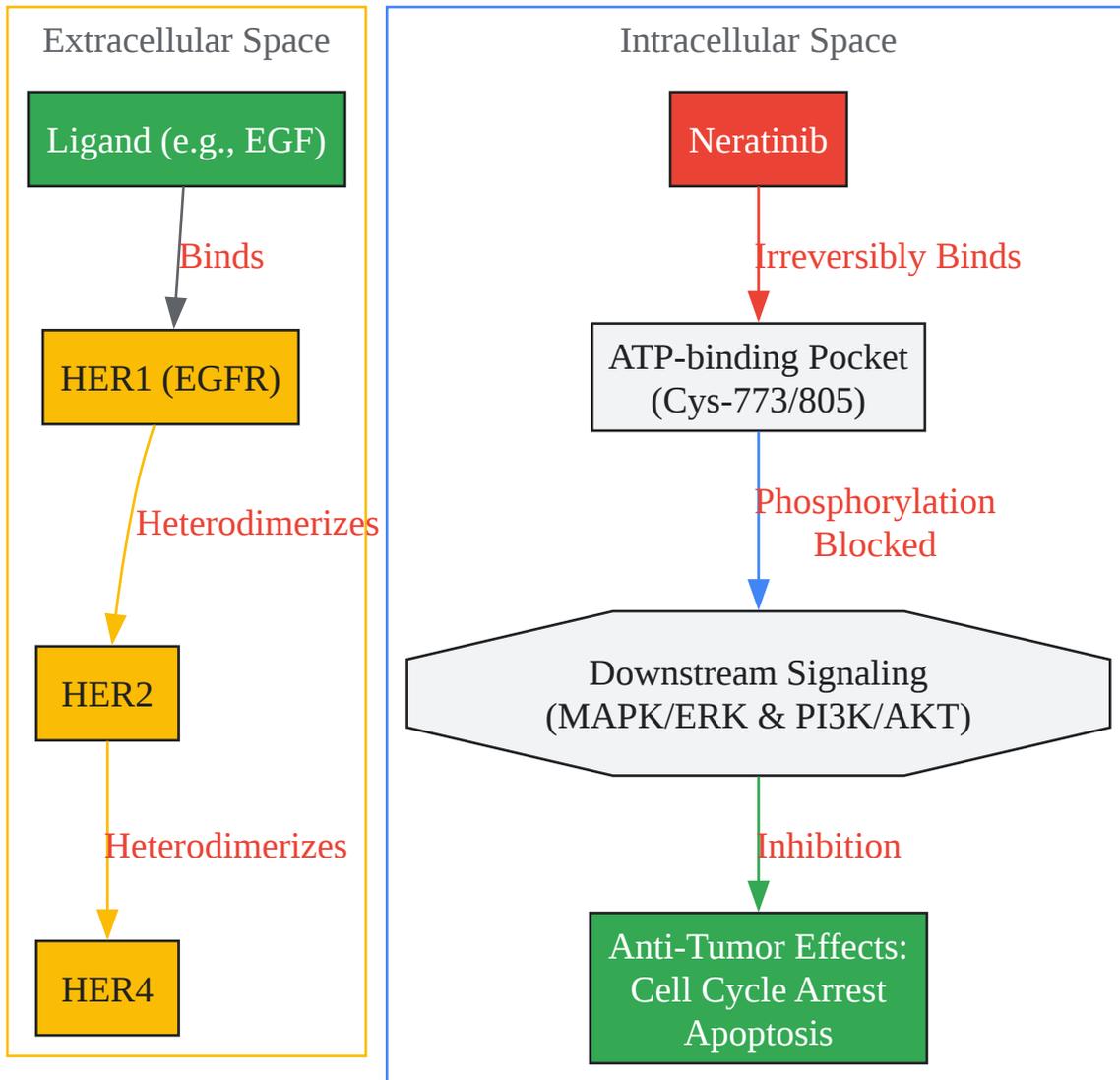
- Irreversible Binding:** The **Michael acceptor moiety** in its structure allows it to form a permanent covalent bond with specific cysteine residues in the ATP-binding pocket of its target receptors [1]. This

leads to sustained inhibition until new receptors are synthesized [5].

- **Pan-HER Inhibition:** As a pan-HER inhibitor, neratinib broadly blocks signaling from multiple HER family receptors [1] [6]. This includes inhibition of HER3 (which lacks kinase activity) by interfering with its preferred heterodimerization partners like HER2 [7].
- **Blood-Brain Barrier Penetration:** Preclinical studies indicate that neratinib, as a small molecule, can cross cellular models of the blood-brain barrier [5] [7]. This suggests potential for treating brain metastases, though clinical implications are still being studied [7] [6].

Diagram of Neratinib's Mechanism of Action

The following diagram illustrates how neratinib intracellularly inhibits HER receptors and downstream signaling, leading to anti-tumor effects.



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Key Differentiators from Other TKIs

Neratinib possesses distinct characteristics compared to other tyrosine kinase inhibitors, such as lapatinib.

| Characteristic | Neratinib (Irreversible) | Lapatinib (Reversible) |
|-------------------|--------------------------------|----------------------------|
| Binding Mechanism | Irreversible covalent bond [2] | Reversible competition [2] |

| Characteristic | Neratinib (Irreversible) | Lapatinib (Reversible) |
|-----------------------|---|---|
| Target Profile | Pan-HER (EGFR, HER2, HER4) [2] | Dual (EGFR, HER2) [2] |
| Duration of Action | Sustained; depends on receptor turnover [1] | Transient; depends on drug presence [2] |
| Inhibition of p95HER2 | Yes (targets intracellular kinase domain) [2] | Yes (targets intracellular kinase domain) [2] |

Experimental & Clinical Considerations

For researchers designing studies with neratinib, several practical factors are critical.

- **Diarrhea Management:** Diarrhea is the most common adverse reaction. Preclinical and clinical evidence supports the use of **loperamide prophylaxis** during the first 1-2 cycles to reduce incidence and severity [7] [6] [8].
- **Drug Interactions:** Neratinib is primarily metabolized by the **CYP3A4** enzyme [3] [4]. Concomitant use with strong CYP3A4 inhibitors or inducers should be avoided. Additionally, co-administration with proton pump inhibitors (PPIs) reduces neratinib absorption and should be avoided [7] [4].
- **Administration:** Neratinib should be administered **with food** to enhance absorption [3] [4].

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To cite this document: Smolecule. [neratinib maleate HER2 EGFR HER4 inhibition mechanism].

Smolecule, [2026]. [Online PDF]. Available at:

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